![molecular formula C12H16BrN3O3 B13632770 tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a bromopyridine moiety, which is often utilized in the design of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its bromopyridine moiety is a key structural element in many bioactive molecules, making it a valuable building block in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridine moiety and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16BrN3O3 |
|---|---|
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(5-bromopyridin-3-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-4-8(13)5-14-6-9/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
SHRCDEVCGLAACP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


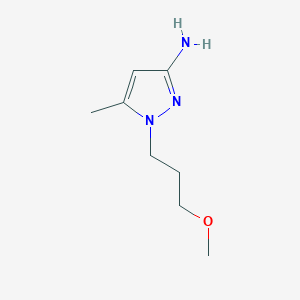
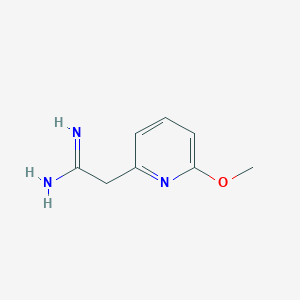
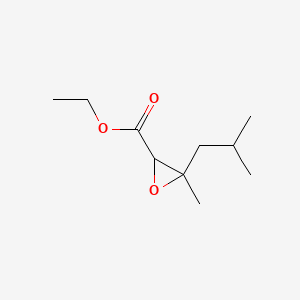
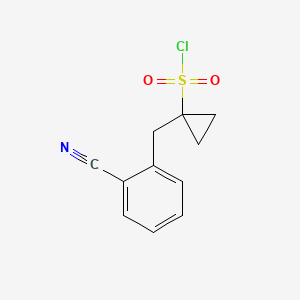
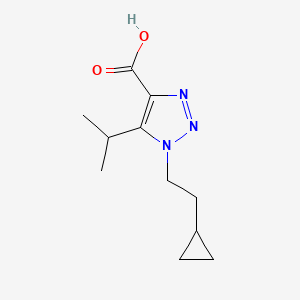
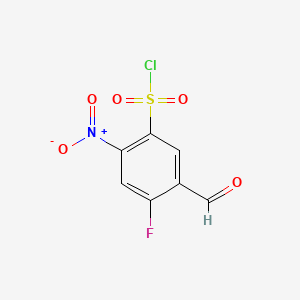
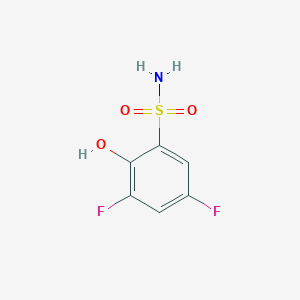
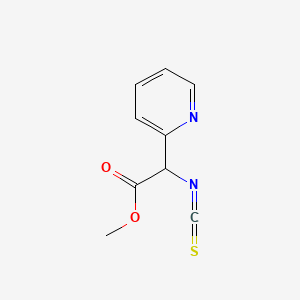
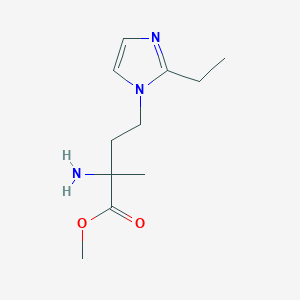
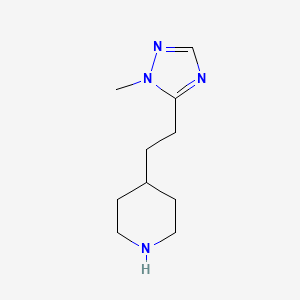
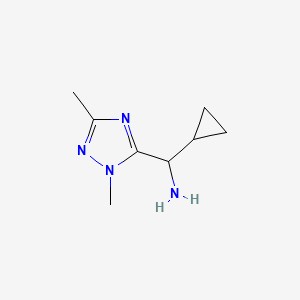
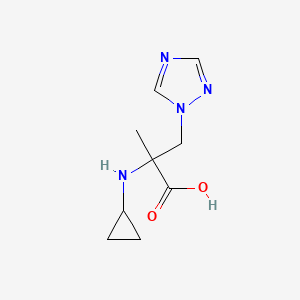
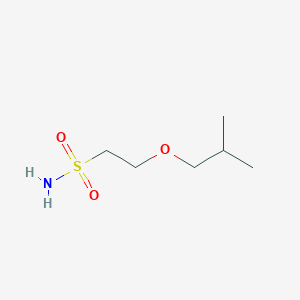
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
